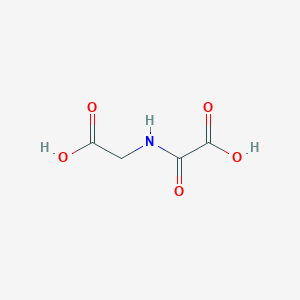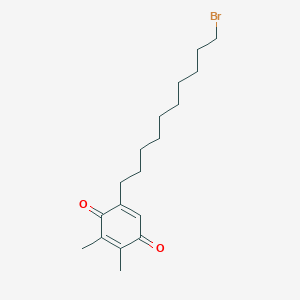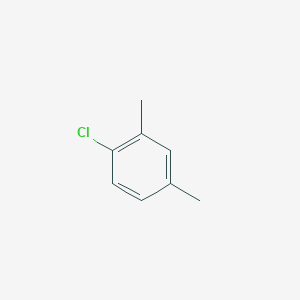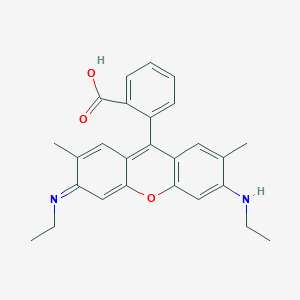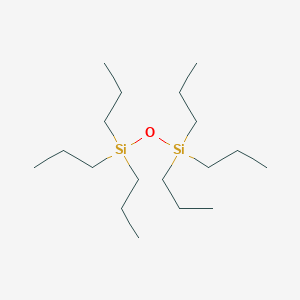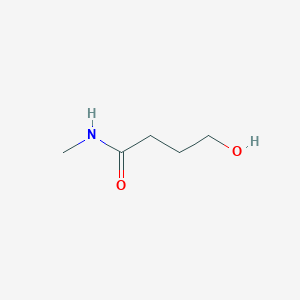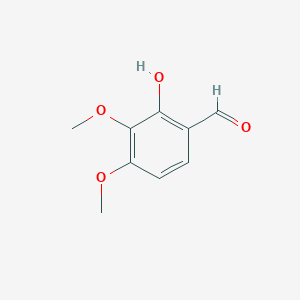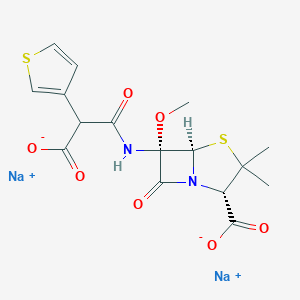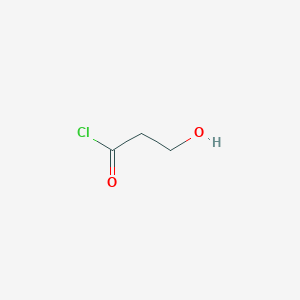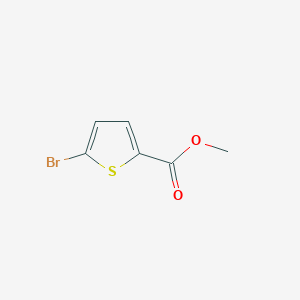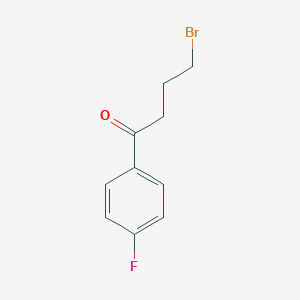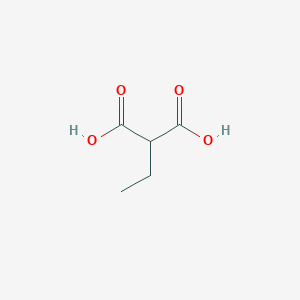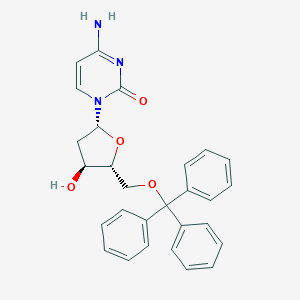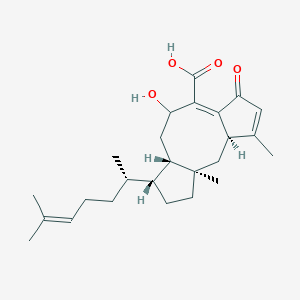
Cephalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalonic acid is a natural product that is found in various plant species. It is a type of diterpenoid that has been the subject of scientific research due to its potential medicinal properties. Cephalonic acid has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of cephalonic acid is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and to activate others, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Cephalonic acid has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, it has been found to have anti-oxidant properties, which may help to protect against oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cephalonic acid is its ability to exhibit multiple biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using cephalonic acid in lab experiments is its availability. It is found in limited quantities in various plant sources, which can make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for the study of cephalonic acid. One area of research could focus on the development of new drugs that are based on the structure and properties of cephalonic acid. Another area of research could focus on the identification of new plant sources that contain high levels of cephalonic acid. Additionally, future research could focus on the mechanisms of action of cephalonic acid and how it interacts with various signaling pathways in the body.
Métodos De Síntesis
Cephalonic acid can be synthesized from various plant sources. One of the most common methods of synthesis involves the extraction of the compound from the leaves of the plant Cephalotaxus harringtonia. The extracted compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Cephalonic acid has been the subject of extensive scientific research due to its potential medicinal properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
18456-04-7 |
|---|---|
Nombre del producto |
Cephalonic acid |
Fórmula molecular |
C25H36O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(1R,3R,7Z,11S,12R)-9-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,7-diene-8-carboxylic acid |
InChI |
InChI=1S/C25H36O4/c1-14(2)7-6-8-15(3)17-9-10-25(5)13-18-16(4)11-20(26)22(18)23(24(28)29)21(27)12-19(17)25/h7,11,15,17-19,21,27H,6,8-10,12-13H2,1-5H3,(H,28,29)/b23-22-/t15-,17+,18+,19-,21?,25+/m0/s1 |
Clave InChI |
YNWCHERLWLNYDO-ZWQYIRPLSA-N |
SMILES isomérico |
CC1=CC(=O)/C/2=C(/C(C[C@H]3[C@H](CC[C@@]3(C[C@H]12)C)[C@@H](C)CCC=C(C)C)O)\C(=O)O |
SMILES |
CC1=CC(=O)C2=C(C(CC3C(CCC3(CC12)C)C(C)CCC=C(C)C)O)C(=O)O |
SMILES canónico |
CC1=CC(=O)C2=C(C(CC3C(CCC3(CC12)C)C(C)CCC=C(C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



